molecular formula C11H13N3S B3204257 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 1032463-93-6

5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B3204257
CAS RN: 1032463-93-6
M. Wt: 219.31 g/mol
InChI Key: PALMDNYJOLXCLN-UHFFFAOYSA-N
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Description

5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine , also known by its systematic name Cumyl-PEGACLONE or SGT-151 , belongs to the class of synthetic cannabinoids (SCs). These compounds have gained popularity as alternatives to cannabis and are often found in e-liquids used for electronic cigarettes. In recent years, e-liquids containing SCs have become an attractive option for those seeking an alternative to smoking tobacco .

Scientific Research Applications

Syntheses and Characterization

Syntheses, Spectral, X-ray, and DFT Studies : A study described the synthesis and characterization of new compounds including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, highlighting their stabilization via intramolecular and intermolecular hydrogen bonding. The compounds were synthesized using manganese(II) catalyzed reactions, and their structures were analyzed using various spectroscopic methods and DFT calculations to understand their stability and electronic transitions (Dani et al., 2013).

Structural Analysis in Solution and Solid State

Structural Studies by NMR and X-ray Crystallography : Another research focused on the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine both in solution and the solid state. The study employed 1H, 13C, 15N NMR spectroscopy and X-ray diffraction to determine the compound's structural characteristics, revealing interesting aspects of its polar ribbons in the crystal structure (Strzemecka & Urbańczyk-Lipkowska, 2010).

Biological Activities

Antiproliferative and Antimicrobial Properties : A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability and antimicrobial activity against S. epidermidis. Particularly, compounds demonstrated cytotoxicity on cancer cell lines, indicating their potential in chemotherapy strategies (Gür et al., 2020).

Synthesis of Heterocyclic Assemblies for Biological Activity : The creation of 5-azolyl-1,3,4-thiadiazol-2-amines, through transformations of carboxylic acids, aimed at producing compounds with high biological activity potential, illustrates a method for developing new pharmacological scaffolds (Petkevich et al., 2021).

Antimicrobial and Antifungal Activities

Facile Synthesis and Antimicrobial Activities : Research on the synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties reported promising antimicrobial activities. The study underscores a simple synthesis technique that could lead to compounds with significant biological activities (Idrees et al., 2019).

Noncovalent Interactions and Stability Analysis

Quantitative Assessment of Noncovalent Interactions : Analysis of adamantane-1,3,4-thiadiazole hybrid derivatives via crystallography and QTAIM approach provided insights into the stabilization mechanisms of these compounds, offering a deeper understanding of their structural integrity and potential drug interactions (El-Emam et al., 2020).

Safety and Hazards

  • Metabolism : In vivo metabolites of 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine have been tentatively identified, emphasizing the need for further research .

Mechanism of Action

Target of Action

The primary target of 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine is the cannabinoid receptor . This compound is a synthetic cannabinoid receptor agonist .

Mode of Action

As a synthetic cannabinoid receptor agonist, this compound interacts with the cannabinoid receptors, triggering a series of biochemical reactions . The mode of action suggests a likelihood of dependence and abuse, similar to other synthetic cannabinoids .

Biochemical Pathways

As a cannabinoid receptor agonist, it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

The pharmacokinetics of this compound are complex. In vitro studies suggest rapid metabolic clearance, but in vivo metabolism is prolonged . This discrepancy may be due to sequestration into adipose tissue . The compound is highly protein bound in vivo , which can impact its bioavailability.

Result of Action

Given its potency at the cannabinoid receptor, it likely has significant effects on the central nervous system . In some cases, use of this compound has been associated with serious health effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s potency and effects may vary depending on the individual’s metabolic rate, body mass, and overall health status . Additionally, the compound’s stability may be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name

5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALMDNYJOLXCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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